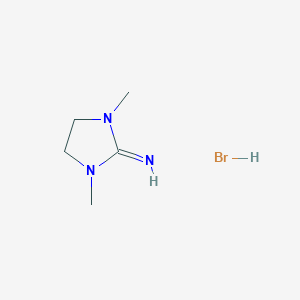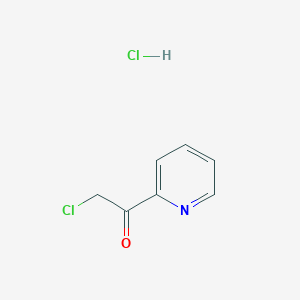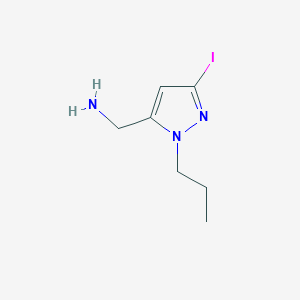
1,3-Dimethyl-2-iminoimidazolidiniumhydrobromid
Übersicht
Beschreibung
1,3-Dimethylimidazolidin-2-imine hydrobromide is a chemical compound with the molecular formula C5H10N2O. It is known for its strong polar properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylimidazolidin-2-imine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, promoting various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolidin-2-imine hydrobromide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethyleneurea with hydrobromic acid under controlled temperature and pressure conditions . The reaction typically requires a catalyst to enhance the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 1,3-Dimethylimidazolidin-2-imine hydrobromide often involves large-scale reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylimidazolidin-2-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different imidazolidine compounds.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Similar in structure but lacks the hydrobromide component.
N,N-Dimethylethyleneurea: Another imidazolidine derivative with similar properties.
Uniqueness
1,3-Dimethylimidazolidin-2-imine hydrobromide is unique due to its hydrobromide component, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high reactivity and solubility .
Eigenschaften
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDXJNEZIGGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)



![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)






![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)
